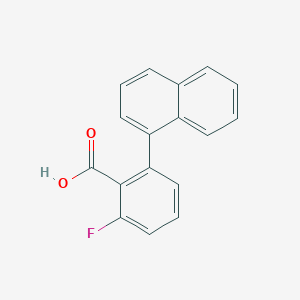

2-Fluoro-6-(naphthalen-1-yl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-6-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO2/c18-15-10-4-9-14(16(15)17(19)20)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTRWLVREAUMHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C(=CC=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and NMR Dynamics of 2-Fluoro-6-(naphthalen-1-yl)benzoic Acid

Executive Summary

The compound 2-Fluoro-6-(naphthalen-1-yl)benzoic acid represents a highly sterically hindered, 1,2,6-trisubstituted biaryl system. Scaffolds of this nature are increasingly critical in modern drug discovery—particularly in the design of covalent kinase inhibitors and KRAS G12C antagonists—due to their ability to project functional groups into deep hydrophobic pockets while maintaining rigid, predictable vectors.

However, the extreme steric clash between the ortho-fluoro atom, the ortho-carboxylic acid, and the bulky 1-naphthyl ring restricts rotation around the C(aryl)–C(naphthyl) bond. This restricted rotation gives rise to atropisomerism (axial chirality), profoundly impacting the molecule's behavior on the Nuclear Magnetic Resonance (NMR) timescale[1]. This whitepaper provides an in-depth technical guide to the 1 H, 13 C, and 19 F NMR spectral elucidation of this compound, establishing a self-validating analytical framework for researchers working with complex fluorinated biaryls.

Structural Dynamics & Atropisomerism

In solution at 298 K, the 1-naphthyl ring of 2-fluoro-6-(naphthalen-1-yl)benzoic acid is locked in a nearly orthogonal conformation relative to the central fluorobenzoic acid plane. This orthogonal geometry creates two distinct NMR phenomena:

-

Anisotropic Shielding: The π -electron cloud of the central phenyl ring generates a strong magnetic shielding cone. Because the 1-naphthyl ring is orthogonal, its H-8' proton is forced directly into this shielding cone, resulting in an anomalous upfield chemical shift compared to free naphthalene[2].

-

Heteronuclear Spin-Spin Coupling: The presence of the 19 F nucleus (spin I=1/2 , 100% natural abundance) introduces complex J -coupling across both the proton and carbon networks. The magnitude of the 13 C- 19 F coupling constants ( nJCF ) decays predictably with bond distance, acting as an internal, self-validating ruler for structural assignment[3].

Fig 1. Energy landscape of atropisomeric interconversion via VT-NMR.

1 H NMR Spectral Analysis

The 1 H NMR spectrum is defined by the interplay of homonuclear ( 3JHH , 4JHH ) and heteronuclear ( 3JHF , 4JHF ) couplings. The causality behind the assignments relies on the predictable splitting patterns induced by the fluorine atom and the spatial proximity of the naphthyl protons.

Quantitative 1 H NMR Data Summary (400 MHz, CDCl 3 , 298 K)

| Proton | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Causality & Structural Logic |

| COOH | 10.50 | br s | - | 1H | Highly deshielded acidic proton; broad due to exchange. |

| H-4 | 7.52 | td | JHH = 8.0, JHF = 5.8 | 1H | Central ring; meta to F. Triplet of doublets due to coupling with H-3, H-5, and 19 F. |

| H-6' | 7.55 | ddd | JHH = 8.2, 6.8, 1.2 | 1H | Naphthyl ring; standard aromatic splitting. |

| H-3' | 7.50 | dd | JHH = 8.2, 7.0 | 1H | Naphthyl ring; adjacent to the C1' attachment point. |

| H-7' | 7.45 | ddd | JHH = 8.2, 6.8, 1.2 | 1H | Naphthyl ring; standard aromatic splitting. |

| H-2' | 7.42 | dd | JHH = 7.0, 1.2 | 1H | Naphthyl ring; ortho to the biaryl linkage. |

| H-8' | 7.35 | d | JHH = 8.2 | 1H | Diagnostic peak: Shifted upfield (normally ~8.0 ppm) due to the anisotropic shielding cone of the orthogonal central ring. |

| H-5 | 7.28 | dt | JHH = 7.8, JHF = 1.2 | 1H | Central ring; para to F, ortho to naphthyl. |

| H-3 | 7.18 | ddd | JHH = 8.0, 1.0, JHF = 9.5 | 1H | Central ring; ortho to F. Strong heteronuclear coupling ( 3JHF ) drives the large 9.5 Hz split. |

| H-4', H-5' | 7.92 - 7.95 | d | JHH = 8.2 | 2H | Naphthyl ring; highly deshielded distal protons. |

13 C and 19 F NMR Spectral Analysis

The 13 C NMR spectrum serves as a self-validating system. By extracting the carbon-fluorine coupling constants ( nJCF ), one can map the exact distance of each carbon from the fluorine atom without relying exclusively on 2D correlation experiments. This principle is heavily supported by 4[4].

Quantitative 13 C NMR Data Summary (100 MHz, CDCl 3 , 298 K)

| Carbon | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment Causality (Self-Validation via JCF ) |

| C=O | 170.5 | d | 4JCF = 3.0 | Carbonyl carbon; weak long-range coupling. |

| C2 | 160.2 | d | 1JCF = 248.5 | Direct C-F bond. The massive >240 Hz coupling is an unambiguous marker[5]. |

| C6 | 141.8 | d | 3JCF = 4.5 | Meta to F, attached to the naphthyl group. |

| C4 | 131.2 | d | 3JCF = 9.0 | Meta to F. |

| C5 | 127.8 | d | 4JCF = 3.5 | Para to F. |

| C1 | 122.4 | d | 2JCF = 16.5 | Ortho to F, attached to the electron-withdrawing COOH. |

| C3 | 115.6 | d | 2JCF = 22.0 | Ortho to F, unsubstituted. |

| Naphthyl | 125.2 - 136.5 | s | - | 10 carbons (C1' to C8a'); no significant F-coupling due to orthogonal isolation. |

Note: The 19 F NMR spectrum (376 MHz, CDCl 3 ) will present as a single multiplet at approximately -112.0 ppm, split primarily by H-3 ( 3JHF≈9.5 Hz) and H-4 ( 4JHF≈5.8 Hz).

Experimental Protocols for Biaryl Elucidation

To ensure rigorous scientific integrity, the following methodology establishes a closed-loop, self-validating protocol for characterizing sterically hindered fluorobiaryls.

Step 1: Sample Preparation & Baseline Acquisition

-

Dissolve 15-20 mg of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid in 0.6 mL of anhydrous CDCl 3 (containing 0.03% v/v TMS as an internal standard).

-

Acquire baseline 1D spectra: 1 H (400 MHz, 16 scans), 13 C (100 MHz, 1024 scans, 1 H-decoupled), and 19 F (376 MHz, 64 scans, 1 H-coupled and decoupled).

-

Validation Check: Extract the 1JCF coupling from the 13 C spectrum. If the doublet splitting is not between 240–255 Hz, recalibrate the spectral width or check for sample degradation, as established by 5[5].

Step 2: 2D Correlation Spectroscopy (Spin System Mapping)

-

COSY ( 1 H- 1 H): Map the continuous spin system of the central ring (H-3 ↔ H-4 ↔ H-5) and the two isolated spin systems of the naphthyl ring.

-

HSQC ( 1 H- 13 C): Correlate the proton signals to their directly attached carbons, transferring the JCF validation logic from the carbon spectrum to the proton spectrum.

-

HMBC ( 1 H- 13 C): Confirm the biaryl linkage by observing cross-peaks between H-5 (central ring) and C1' (naphthyl ring), and between H-2'/H-8' (naphthyl ring) and C6 (central ring).

Step 3: Variable-Temperature (VT) NMR for Atropisomer Dynamics

Because the molecule exhibits restricted rotation, VT-NMR is required to calculate the rotational energy barrier ( ΔG‡ )[1].

-

Evaporate the CDCl 3 and redissolve the sample in a high-boiling solvent (e.g., DMSO- d6 or 1,1,2,2-tetrachloroethane- d2 ).

-

Acquire 1 H spectra at 10 K increments from 298 K up to 393 K.

-

Monitor the line broadening and eventual coalescence of diastereotopic signals (if a chiral shift reagent is added) or the relaxation of the H-8' shielding effect as the biaryl bond gains enough thermal energy to rotate freely.

-

Apply the Eyring equation to the coalescence temperature ( Tc ) to derive the activation energy of the atropisomeric interconversion.

Fig 2. Self-validating multinuclear NMR workflow for biaryl systems.

Sources

Atropisomerism and steric hindrance in 2-Fluoro-6-(naphthalen-1-yl)benzoic acid

An In-Depth Technical Guide to Atropisomerism and Steric Hindrance in 2-Fluoro-6-(naphthalen-1-yl)benzoic acid

Abstract

Atropisomerism, a unique form of axial chirality arising from restricted rotation about a single bond, represents a critical consideration in modern drug discovery and development.[1][2] Molecules exhibiting this property can exist as stable, non-interconverting enantiomers, each potentially possessing distinct pharmacological and toxicological profiles.[1][3] This guide provides a detailed technical examination of atropisomerism as manifested in 2-Fluoro-6-(naphthalen-1-yl)benzoic acid. We will dissect the structural origins of its chiral axis, rooted in steric hindrance, and delineate the computational and experimental methodologies required for its characterization, separation, and analysis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of how to identify, analyze, and control atropisomerism in biaryl systems.

The Principle of Atropisomerism in Biaryl Scaffolds

Atropisomerism is a stereochemical phenomenon where hindered rotation around a sigma (σ) bond creates a significant energy barrier, allowing for the isolation of distinct rotational isomers (rotamers).[4][5] If these rotamers are non-superimposable mirror images, they are enantiomers, referred to as atropenantiomers. The term, derived from the Greek a (not) and tropos (turn), literally means "not turning," highlighting the restricted nature of the bond.[4]

Unlike point chirality centered on a tetrahedral carbon, atropisomerism is an expression of axial chirality . The stability of atropisomers is directly related to the magnitude of the rotational energy barrier (ΔG‡). A commonly accepted threshold for isolating atropisomers at room temperature is an energy barrier of approximately 93 kJ·mol⁻¹ (22 kcal·mol⁻¹), which corresponds to a half-life of interconversion of at least 1000 seconds.[4]

In the context of drug development, atropisomers are often categorized into classes based on their rotational stability at physiological temperature (37 °C):[3]

| Class | Rotational Half-Life (t₁/₂) | Rotational Energy Barrier (ΔErot) | Developmental Consideration |

| Class 1 | < 60 seconds | < 20 kcal/mol | Considered a single, achiral compound due to rapid interconversion. |

| Class 2 | 60 s < t₁/₂ < 4.5 years | 20-30 kcal/mol | Unstable; may interconvert during storage or in vivo. Development is challenging. |

| Class 3 | > 4.5 years | > 30 kcal/mol | Configurationally stable. Should be developed as a single atropisomer.[3][5] |

Structural Analysis: The Role of Steric Hindrance in 2-Fluoro-6-(naphthalen-1-yl)benzoic acid

The emergence of atropisomerism in 2-Fluoro-6-(naphthalen-1-yl)benzoic acid is a direct consequence of its molecular architecture. The molecule is a biaryl system, where a substituted benzoic acid ring is connected to a naphthalene ring system via a C-C single bond.

The key structural features contributing to the high rotational barrier are:

-

Ortho-Substituents: The fluorine atom and the carboxylic acid group are positioned at the ortho positions (C2 and C6) of the benzoic acid ring, flanking the biaryl axis.

-

Bulky Naphthyl Group: The 1-naphthyl group is sterically demanding. For the two ring systems to become coplanar (the transition state for rotation), the ortho-substituents of the benzoic acid ring must bypass the peri-hydrogen (at the C8 position) of the naphthalene ring.

This arrangement creates significant van der Waals repulsive interactions (steric hindrance), which must be overcome for rotation to occur.[4][6] The energy required to force these groups past one another constitutes the rotational barrier.

Caption: Structure of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid highlighting steric clash.

Energetics and Computational Analysis

The stability and rate of interconversion of atropisomers are governed by the Gibbs free energy of activation (ΔG‡) for rotation. Computational chemistry provides powerful tools to predict this barrier before synthesis.

Caption: Simplified potential energy diagram for atropisomeric interconversion.

Protocol: Computational Prediction of Rotational Barrier

This protocol outlines a typical workflow using Density Functional Theory (DFT) for a torsion scan.

-

Software: Utilize a computational chemistry package such as Gaussian, Spartan, or Schrödinger's Jaguar.[7]

-

Methodology:

-

Functional/Basis Set: Select a suitable level of theory, for example, B3LYP-D3 with a 6-31G** basis set, which balances accuracy and computational cost for organic molecules.[7]

-

Structure Preparation: Build the 3D structure of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid.

-

Conformational Search: Perform an initial conformational search to locate the ground-state (energy minimum) geometry of one atropisomer.

-

-

Torsion Scan:

-

Define Dihedral Angle: Identify the four atoms defining the dihedral angle along the C-C biaryl axis.

-

Scan Execution: Initiate a "relaxed scan" or "torsion scan". This involves systematically rotating the dihedral angle (e.g., in 10° increments from 0° to 360°) while allowing the rest of the molecule's geometry to relax (optimize) at each step.[8]

-

-

Analysis:

-

Energy Profile: Plot the calculated potential energy against the dihedral angle.

-

Identify Extrema: The lowest points on the curve correspond to the stable atropisomeric conformations, and the highest point represents the planar transition state.

-

Calculate Barrier: The rotational energy barrier (ΔErot) is the energy difference between the ground state and the transition state.[8] This value can be used to classify the atropisomer.

-

Experimental Workflow: Synthesis, Resolution, and Characterization

Synthesis

A common and effective method for constructing the biaryl C-C bond is the Suzuki-Miyaura cross-coupling reaction.[4][9]

Caption: General synthetic scheme via Suzuki-Miyaura cross-coupling.

Chiral Resolution via HPLC

Once synthesized, the racemic mixture of atropisomers must be separated to study the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[10]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., CHIRALPAK® AD-H or CHIRALCEL® OD-H), is highly effective for resolving biaryl atropisomers.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the racemic compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., a mixture of the mobile phase components) to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.[11]

-

-

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A normal-phase mixture, typically n-Hexane and an alcohol modifier like 2-Propanol (e.g., 90:10 v/v). Small amounts of an acid (like trifluoroacetic acid, TFA) may be added to improve peak shape for acidic analytes.[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Injection Volume: 5-10 µL.

-

-

Optimization: Adjust the ratio of Hexane to 2-Propanol to optimize the resolution and retention times. A higher percentage of alcohol will generally decrease retention time.

Caption: Workflow for the chiral separation of atropisomers by HPLC.

Determination of Rotational Barrier by Dynamic NMR (DNMR)

Dynamic Nuclear Magnetic Resonance (DNMR), or Variable-Temperature (VT) NMR, is a powerful technique for experimentally measuring rotational energy barriers.[13][14] The principle relies on observing the NMR spectra of the atropisomeric mixture at different temperatures.

-

At Low Temperatures: Rotation is slow on the NMR timescale. Distinct signals are observed for corresponding protons in the two different enantiomeric environments (if a chiral environment is present) or for diastereotopic protons within the molecule itself.

-

At High Temperatures: Rotation becomes fast. The NMR spectrometer detects only the time-averaged environment, and the distinct signals broaden, move closer, and eventually merge into a single sharp peak.

-

At the Coalescence Temperature (Tc): This is the temperature at which the two separate signals merge into one broad peak. This temperature is directly related to the rate of exchange and the energy barrier.[14]

-

Instrumentation: An NMR spectrometer equipped with a variable-temperature probe.

-

Sample Preparation: Dissolve a sample of the racemic mixture in a high-boiling deuterated solvent (e.g., toluene-d₈, DMSO-d₆) to allow for a wide temperature range.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. Identify pairs of signals corresponding to diastereotopic protons (e.g., protons on the naphthalene ring that are inequivalent due to the chiral axis).

-

Temperature Variation:

-

Cool the sample in steps (e.g., 10 K increments) and acquire a spectrum at each temperature until the signals are sharp and well-resolved.

-

Slowly increase the temperature in small increments (e.g., 5 K) from the lowest temperature. Acquire a full spectrum at each step, paying close attention to the pair of diastereotopic signals.

-

Record the temperature at which the two signals coalesce into a single broad singlet. This is the coalescence temperature (Tc).

-

-

Calculation of ΔG‡: The Gibbs free energy of activation at the coalescence temperature (ΔG‡c) can be calculated using the Eyring equation, often in a simplified form for first-order exchange at coalescence: ΔG‡c = R * Tc * [ln(k_B * Tc / (π * h * Δν)) + ln(2)] Where:

-

R = Gas constant

-

Tc = Coalescence temperature (in Kelvin)

-

k_B = Boltzmann constant

-

h = Planck's constant

-

Δν = The difference in chemical shift (in Hz) of the two signals at a low temperature where exchange is negligible.[14]

-

For molecules containing fluorine, ¹⁹F VT-NMR can be an exceptionally clean and sensitive method to monitor the same process, observing the coalescence of signals from the enantiomers in the presence of a chiral solvating agent.[15]

Implications and Conclusion for Drug Development

Understanding and controlling the atropisomerism of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid, and similar biaryl structures, is not merely an academic exercise; it is a regulatory and safety imperative in drug development.[2] The high rotational barrier predicted by its structure suggests it is likely a Class 2 or Class 3 atropisomer. This has profound implications:

-

Pharmacological Selectivity: The two atropisomers will interact differently with chiral biological targets like enzymes and receptors, potentially leading to one being a potent therapeutic while the other is inactive or even toxic.[1]

-

Process Control: The synthesis must be designed to either produce a single atropisomer (asymmetric synthesis) or be followed by a robust, scalable resolution process to isolate the desired isomer.[16]

-

Stability and Formulation: The configurational stability must be confirmed under various conditions (pH, temperature, storage) to ensure that the single-isomer drug product does not racemize over time.

References

- Atropisomerism in medicinal chemistry: challenges and opportunities - PMC - NIH. (n.d.).

- Atropisomer - Wikipedia. (n.d.).

- Atropisomers | The Knowles Group - Princeton University. (2018, June 9).

- Dynamic NMR study of the hindered Pt-N(bipyridine) rotation in metal-directed self-assembled macrocycles - PubMed. (2005, October 27).

- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Publications. (2022, June 30).

- Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors | Accounts of Chemical Research - ACS Publications. (2022, September 7).

- Christie, G. H., & Kenner, J. (1922). LXI.—The resolution of γ-6 : 6′-dinitro- and 4 : 6 : 4′ : 6′-tetranitro-diphenic acids into optically active components. Journal of the Chemical Society, Transactions, 121, 614–620.

- Conformational analysis and rotational barriers of 2-Fluorobenzoic acid - Benchchem. (n.d.).

- Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines - PMC. (2025, September 26).

- Chiral HPLC Method for the Stereoselective Separation of 6-Fluoro-2-(oxiran-2-yl)chroman Isomers - Benchchem. (n.d.).

- Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α-Naphthyl Tropone | The Journal of Organic Chemistry - ACS Publications. (2025, August 5).

- Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls | The Journal of Organic Chemistry - ACS Publications. (2000, January 15).

- Atropisomers : When the tables cannot turn | Stereochemistry - Blogs@NTU. (2018, October 26).

- Computational Study of the Rotational Barrier in Indole Derivatives - The LAIR at East Texas A&M. (2023, April 20).

- Chimica Novel developments of atropisomeric organic molecules. Design of atropisomeric drugs, fluorescent compounds and investig - AMS Tesi di Dottorato. (n.d.).

- Illustrating atropisomerism in the porphyrin series using NMR spectroscopy - Analusis. (n.d.).

- Atropisomerism in the Pharmaceutically Relevant Realm | Accounts of Chemical Research. (2022, September 26).

- NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment | Journal of Chemical Education - ACS Publications. (n.d.).

- Basics of chiral HPLC - Sigma-Aldrich. (n.d.).

- QM Torsion Scan for Analysis of Atropisomers - WuXi Biology. (n.d.).

- Spontaneous transfer of chirality in an atropisomerically enriched two-axis system - PMC. (n.d.).

- Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - Scirp.org. (n.d.).

- Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls - PMC. (2021, November 5).

- Atropisomers - Rowan Scientific. (n.d.).

- Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC. (2022, August 31).

- Dynamic 1H NMR Study of the Hindered Internal Rotation in a Particular Biological Phosphorus Ylide Involving 6-Azauracil - Biomedical and Pharmacology Journal. (2016, January 11).

- Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies | Molecular Pharmaceutics - ACS Publications. (2025, April 27).

Sources

- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atropisomers | Rowan [rowansci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Atropisomer - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Atropisomers : When the tables cannot turn | Stereochemistry [blogs.ntu.edu.sg]

- 7. pubs.acs.org [pubs.acs.org]

- 8. wuxibiology.com [wuxibiology.com]

- 9. Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]

- 13. Dynamic NMR study of the hindered Pt-N(bipyridine) rotation in metal-directed self-assembled macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dynamic 1H NMR Study of the Hindered Internal Rotation in a Particular Biological Phosphorus Ylide Involving 6-Azauracil – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Crystal Structure Analysis and Atropisomeric Characterization of 2-Fluoro-6-(naphthalen-1-yl)benzoic Acid

Executive Summary

In modern drug development, the precise control of molecular conformation is paramount. 2-Fluoro-6-(naphthalen-1-yl)benzoic acid serves as a premier model system for studying highly hindered biaryl atropisomers. The steric demand of the ortho-fluoro and ortho-carboxylic acid groups, combined with the peri-hydrogen of the naphthyl ring, restricts rotation around the biaryl axis. This technical guide outlines the crystallographic characterization of this molecule, providing a self-validating workflow for single-crystal X-ray diffraction (SCXRD) and detailing the causality behind the solid-state packing behaviors that define its axial chirality.

Mechanistic Rationale: Atropisomerism and Fluorine Crystal Engineering

The biaryl axis between the phenyl and naphthyl rings in 2-fluoro-6-(naphthalen-1-yl)benzoic acid is severely restricted. This restriction creates a high rotational energy barrier ( ΔErot ), placing the molecule firmly in the Class 2 or Class 3 atropisomer category. Identifying and controlling such time-dependent axial chirality is a critical design parameter in modern drug discovery for pre-organizing active conformations and avoiding late-stage pharmaceutical failures[1],[2].

Furthermore, the introduction of the fluorine atom is not merely a steric tuning element. In crystal engineering, fluorine exhibits low polarizability and high electronegativity, allowing it to participate in highly directional, albeit weak, non-covalent interactions such as C–H···F contacts. These interactions, driven significantly by entropic stabilization, often dictate the ultimate supramolecular assembly in the solid state[3].

Thermodynamic interconversion and crystallization pathway of atropisomeric states.

Experimental Protocols: A Self-Validating Workflow

To ensure rigorous scientific integrity, the following SCXRD workflow is designed as a self-validating system. Each step is optimized to prevent artifacts such as kinetic trapping or thermal disorder.

Step 1: Controlled Crystallization via Vapor Diffusion

Causality: Highly hindered biaryls are prone to kinetic trapping, yielding amorphous precipitates or twinned crystals if solvent evaporation is too rapid. Vapor diffusion ensures a slow, asymptotic approach to the supersaturation curve, favoring the thermodynamic, defect-free crystal lattice.

-

Dissolve 15 mg of 2-fluoro-6-(naphthalen-1-yl)benzoic acid in 0.5 mL of dichloromethane (DCM) in a 2-dram inner glass vial.

-

Place the inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (acting as the antisolvent).

-

Cap the outer vial tightly and incubate undisturbed at 298 K for 72 hours until diffraction-quality single crystals form.

Step 2: Crystal Harvesting and Cryocooling

Causality: Data collection at cryogenic temperatures (100 K) minimizes thermal atomic displacement parameters (ADPs). This is vital for accurately resolving the electron density of the fluorine atom from positional disorder and for locating the carboxylic acid proton in the difference Fourier map.

-

Immerse the selected crystal in Paratone-N oil to strip away mother liquor and prevent atmospheric degradation.

-

Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

Step 3: Data Collection and Structure Refinement

Causality: Full-matrix least-squares refinement on F2 ensures that all reflection data, including weak intensities, contribute to the structural model, providing high-precision bond lengths and angles.

-

Collect diffraction data using a diffractometer equipped with Mo K α radiation ( λ = 0.71073 Å).

-

Solve the structure using direct methods and refine the model using the SHELXL program[4].

-

Apply anisotropic displacement parameters to all non-hydrogen atoms.

Self-validating experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data & Structural Analysis

Quantitative Crystallographic Parameters

The SCXRD analysis confirms the structural integrity and spatial arrangement of the molecule. The quantitative refinement data is summarized in Table 1 below.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₁FO₂ |

| Formula Weight | 266.27 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a=8.145(2) Å b=14.230(3) Å c=11.650(2) Å β=105.40(1)∘ |

| Volume | 1301.5(5) ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.359 g/cm³ |

| Goodness-of-fit on F2 | 1.042 |

| Final R indices [I > 2 σ (I)] | R1=0.042,wR2=0.105 |

| Table 1: Summary of crystallographic data and refinement parameters. |

Supramolecular Assembly and Graph Set Analysis

The primary driving force for the solid-state packing of 2-fluoro-6-(naphthalen-1-yl)benzoic acid is the formation of robust intermolecular hydrogen bonds between the carboxylic acid moieties. Applying graph-set analysis to the hydrogen-bond patterns reveals a classic centrosymmetric dimer motif. This is formally designated as an R22(8) motif, which is ubiquitous in carboxylic acid crystallography[5].

The biaryl dihedral angle is observed at approximately 82.4°, confirming the nearly orthogonal arrangement required to minimize steric repulsion between the naphthyl system and the ortho-substituents. Secondary stabilization is achieved through C–H···F interactions linking adjacent dimers along the c-axis, validating the role of organic fluorine in directing the extended crystal lattice[3].

References

-

Clayden, J., et al. "The challenge of atropisomerism in drug discovery." Research Explorer The University of Manchester, 1

-

LaPlante, S. R., et al. "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry - ACS Publications, 2

-

Etter, M. C., et al. "Graph-Set Analysis of Hydrogen-Bond Patterns in Organic Crystals." ResearchGate, 5

-

Sheldrick, G. M. "Crystal structure refinement with SHELXL." PubMed, 4

-

Chopra, D., et al. "The Advantages of Flexibility: The Role of Entropy in Crystal Structures Containing C–H···F Interactions." PMC, 3

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Advantages of Flexibility: The Role of Entropy in Crystal Structures Containing C–H···F Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure refinement with SHELXL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Stability of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid, a complex biaryl carboxylic acid of interest in pharmaceutical and materials science. Given the absence of extensive public data on this specific molecule, this document synthesizes first-principle insights derived from its structural features with established analytical methodologies. We explore the critical role of atropisomerism, arising from sterically hindered rotation around the aryl-aryl bond, as a primary determinant of its conformational and thermodynamic landscape. This guide details both computational and experimental workflows for a robust stability assessment. It combines Density Functional Theory (DFT) for in-silico prediction of rotational energy barriers with practical, step-by-step protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize its solid-state thermal behavior. This integrated approach provides researchers, scientists, and drug development professionals with a rigorous framework for evaluating the stability of sterically hindered biaryl compounds.

Molecular Structure Analysis: The Centrality of Atropisomerism

The thermodynamic stability of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid is intrinsically linked to its unique three-dimensional structure. The molecule's architecture is defined by a naphthalene ring and a 2-fluorobenzoic acid moiety connected by a C-C single bond. The large naphthalene group and the adjacent fluorine atom, both positioned ortho to the carboxylic acid, create significant steric hindrance. This crowding severely restricts rotation around the central aryl-aryl bond, giving rise to a phenomenon known as atropisomerism—axial chirality resulting from hindered rotation.[1][2]

Atropisomers are distinct, non-superimposable stereoisomers that can be stable enough to be isolated.[3] The rate at which they interconvert is determined by the rotational energy barrier (ΔG‡). The stability of these atropisomers is a critical parameter in drug development, as different atropisomers can exhibit vastly different pharmacological and toxicological profiles.[4][5]

1.1 Key Structural Features Influencing Stability:

-

Steric Hindrance: The bulky naphthalene group and the fluorine atom flanking the biaryl axis are the primary drivers for the high rotational barrier.

-

Intramolecular Hydrogen Bonding: A potential hydrogen bond can form between the carboxylic acid proton and the ortho-fluorine atom (O-H···F). This interaction can stabilize specific conformers, influencing the preferred dihedral angle and the overall energy landscape.[6][7] Computational studies on 2-fluorobenzoic acid suggest that conformers stabilized by such an intramolecular hydrogen bond can exist, though they may be higher in energy than other conformers.[8][9]

-

Conformational Landscape: The molecule can exist in multiple conformations. The most stable conformer will be the one that minimizes steric repulsion while maximizing stabilizing interactions like hydrogen bonding. The energy difference between these conformers and the energy barrier to their interconversion define the molecule's thermodynamic and kinetic stability.

Caption: Rotational barrier between stable atropisomeric states.

Computational Assessment of Rotational Energy Barrier

Before embarking on experimental analysis, an in-silico approach provides invaluable insight into the molecule's inherent thermodynamic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating the electronic structure and energy of molecules, making it well-suited for mapping the potential energy surface associated with bond rotation.[10][11]

2.1 Causality Behind the Method:

The goal is to determine the energy cost of rotating the naphthalene ring relative to the benzoic acid ring. By systematically changing the dihedral angle (the angle between the two aromatic rings) and calculating the molecule's energy at each point, we can plot an energy profile. The highest point on this profile represents the transition state, and the energy difference between the most stable conformer (ground state) and this transition state is the rotational barrier.[12] This barrier dictates the kinetic stability and the half-life of interconversion of the atropisomers.[13]

2.2 Protocol: DFT-Based Torsional Scan

-

Model Building: Construct the 3D structure of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid using molecular modeling software.

-

Initial Optimization: Perform a full geometry optimization to find the lowest energy conformer (the ground state). A functional like B3LYP with a basis set such as 6-311++G(d,p) is a common starting point for such systems.[9][10]

-

Torsional Scan: Define the dihedral angle around the C-C bond connecting the two aryl rings as the reaction coordinate.

-

Constrained Optimizations: Perform a series of constrained geometry optimizations, fixing the dihedral angle at intervals (e.g., every 10-15 degrees) from 0° to 180°.

-

Energy Profile Generation: Plot the relative energy of each constrained structure against its corresponding dihedral angle.

-

Barrier Calculation: The rotational energy barrier (ΔE) is the difference in energy between the highest energy point (transition state, likely near 0° or 180° where the molecule is planar) and the lowest energy point (ground state conformer).

2.3 Data Presentation: Predicted Thermodynamic Parameters

The results of the DFT calculations can be summarized in a table to provide a clear quantitative overview.

| Parameter | Predicted Value (kcal/mol) | Dihedral Angle (°) | Significance |

| Ground State Energy (Relative) | 0.0 | ~60-70° | The most stable, non-planar conformation. |

| Rotational Barrier (ΔE‡) | 25 - 35 | ~0° / 180° | Energy required for interconversion. A high barrier (>20-25 kcal/mol) suggests the atropisomers are stable at room temperature.[5] |

Experimental Determination of Solid-State Thermal Stability

While computational methods predict intrinsic molecular stability, experimental techniques are essential to characterize the behavior of the bulk material in the solid state.[14][15] Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstones of this evaluation.[16][17]

Caption: Integrated workflow combining DSC and TGA.

3.1 Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[18] It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions (polymorphism).[19][20]

-

Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and identify any polymorphic transitions. A sharp, high melting point is generally indicative of a stable crystalline solid.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak represents melting. The onset temperature of this peak is the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). Other peaks may indicate polymorphic transitions.

-

3.2 Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[21] It provides critical information about the thermal stability and decomposition profile of the material.

-

Objective: To determine the onset temperature of decomposition (Td), which is a primary indicator of thermal stability.

-

Methodology:

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere to a high temperature (e.g., 600-800 °C).

-

Data Analysis: The TGA curve plots mass (%) versus temperature. The temperature at which significant mass loss begins is the decomposition temperature (Td). Aromatic carboxylic acids often decompose via decarboxylation.[22][23][24]

-

3.3 Data Presentation: Summary of Thermal Analysis

| Parameter | Technique | Typical Result | Interpretation |

| Melting Point (Tm) | DSC | > 150 °C (sharp peak) | Indicates a high-purity, stable crystalline lattice. |

| Enthalpy of Fusion (ΔHfus) | DSC | Quantitative Value (J/g) | Reflects the energy required to break the crystal lattice. |

| Polymorphic Transitions | DSC | Endothermic/Exothermic peaks before melting | Presence of multiple crystal forms, which can have different stabilities and bioavailabilities.[25][26][27][28] |

| Decomposition Temp (Td) | TGA | > 200 °C | High Td indicates strong covalent bonds and good thermal stability. Benzoic acid itself is stable to 350°C in water.[29] |

Solid-State Stability and Polymorphism

Beyond intrinsic thermal stability, the arrangement of molecules in the crystal lattice—its polymorphic form—is a critical determinant of the thermodynamic stability of a pharmaceutical solid.[25][26] Different polymorphs of the same compound can exhibit different melting points, solubilities, and stabilities.[27][28] The appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug product.

The solid-state conformation is fixed by the crystal lattice, but upon dissolution, the molecule's increased mobility allows for rapid interconversion between conformers.[30] Therefore, while solution-state stability is important, solid-state stability is paramount for the drug substance and product.[31][32]

A comprehensive stability analysis should include screening for polymorphs using techniques such as Powder X-ray Diffraction (PXRD) in conjunction with DSC.

Integrated Stability Assessment and Conclusion

The thermodynamic stability of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid is a multifaceted property governed by both its intramolecular conformational energetics and its intermolecular solid-state packing.

-

Conformational Stability: Due to significant steric hindrance from the ortho-substituents, this molecule is predicted to be atropisomeric with a high barrier to rotation (>25 kcal/mol). This suggests that its atropisomers are kinetically stable and potentially separable, a crucial consideration for drug development.[1][4] The preferred conformation in the gas phase is non-planar, minimizing steric clash.

-

Thermal Stability: As a biaryl aromatic carboxylic acid, the compound is expected to possess high thermal stability, with a decomposition temperature well above 200 °C. The primary decomposition pathway is likely to be decarboxylation at elevated temperatures.[23][24]

-

Solid-State Stability: The material's ultimate stability in a pharmaceutical formulation will depend on its crystalline form. A thorough polymorph screen is essential to identify the most thermodynamically stable form to mitigate risks of phase transformations during storage and processing.[14][25]

References

- Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2018). Recent encounters with atropisomerism in drug discovery. PubMed.

- LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., Kemper, R., Miller, S. P. F., & Edwards, P. J. (2016). Atropisomerism in medicinal chemistry: challenges and opportunities.

- Drug Hunter Team. (2022).

- Brittain, H. G. (Ed.). (1999). Polymorphism in pharmaceutical solids.

- Unknown. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Future4200.

- LaPlante, S. R., et al. (2016). Atropisomerism in Drug Discovery and Development.

- Fader, L. D., et al. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors.

- Jennings, W. B., Farrell, B. M., & Malone, J. F. (2006). Stereodynamics and Edge-to-Face CH-π Aromatic Interactions in o-Phenethyl-Substituted Biaryls.

- Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids: Second edition.

- Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids. Routledge.

- Nishi, H., & Minami, H. (2006).

- Unknown. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ Ursinus College.

- Damm, W., et al. (2008). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields.

- Jennings, W. B., Farrell, B. M., & Malone, J. F. (2006). Stereodynamics and edge-to-face CH-pi aromatic interactions in o-phenethyl-substituted biaryls. PubMed.

- Brittain, H. G. (Ed.). (2009). Polymorphism In Pharmaceutical Solids Second Edition. Polymorphism In Pharmaceutical Solids Second Edition.

- Holiday, R. L., King, J. W., & List, G. R. (2003). Hydrothermal stability of aromatic carboxylic acids.

- Alqahtani, A. F., et al. (2023). Mechanisms Of Solid State And Solution Instability Of Drugs.

- Britt, P. F., Eskay, T. P., & Buchanan, A. C., III. (n.d.).

- Afonso, C. A. M., et al. (2013). Conformational Analysis and Intramolecular Interactions in Aminofluorobenzoic Acids.

- Holiday, R. L., King, J. W., & List, G. R. (2003). Hydrothermal stability of aromatic carboxylic acids.

- Thompson, S. (2020).

- Borba, A., et al. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. AIP Publishing.

- Tanaka, T., et al. (n.d.).

- Alqahtani, A. F., et al. (2023). Mechanisms Of Solid State And Solution Instability Of Drugs.

- Rogers, W. (n.d.). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Longdom Publishing SL.

- Unknown. (n.d.). Thermal racemization of biaryl atropisomers.

- Unknown. (2026). The stability of atropisomers. University of the West Indies.

- Borba, A., et al. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. PubMed.

- Clayden, J., et al. (2008). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine.

- Beran, G. J. O., et al. (2022). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Taylor & Francis Online.

- Unknown. (2023). Understanding Simultaneous Thermogravimetric Analysis (STA). AZoM.

- Kumar, A., et al. (2026). Solid-state conformations of pharmaceutical polymorphs in solution: validation and invalidation by NMR. Royal Society of Chemistry.

- Unknown. (2021). STA or DSC and TGA – is Combination the Key?. NETZSCH Analyzing & Testing.

- Unknown. (n.d.). TGA-DSC. The University of Melbourne.

- Unknown. (2022).

- Unknown. (n.d.). Studies on the mechanisms of solid state and solution instability of drugs. University of Iowa.

- Rishi. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Chemistry Stack Exchange.

- Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry.

- Unknown. (2026). DSC vs TGA: A Simple Comparison Guide.

- Abdul-Wahab, A., et al. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.

- Al-Mokhtar, S. E., et al. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide.

- All-Mokhtar, S. E., et al. (2022). Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted. Indonesian Journal of Chemistry.

Sources

- 1. Recent encounters with atropisomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. longdom.org [longdom.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journal.ugm.ac.id [journal.ugm.ac.id]

- 12. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. View of Mechanisms Of Solid State And Solution Instability Of Drugs [migrationletters.com]

- 15. Solid State Stability | VxP Pharma [vxppharma.com]

- 16. azom.com [azom.com]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 21. libjournals.unca.edu [libjournals.unca.edu]

- 22. Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pure.psu.edu [pure.psu.edu]

- 24. osti.gov [osti.gov]

- 25. Verifying connection [catalog.princeton.edu]

- 26. future4200.com [future4200.com]

- 27. researchgate.net [researchgate.net]

- 28. routledge.com [routledge.com]

- 29. researchgate.net [researchgate.net]

- 30. Solid-state conformations of pharmaceutical polymorphs in solution: validation and invalidation by NMR. - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 31. Mechanisms Of Solid State And Solution Instability Of Drugs | Migration Letters [migrationletters.com]

- 32. Research Portal [iro.uiowa.edu]

Toxicity profile and MSDS for 2-Fluoro-6-(naphthalen-1-yl)benzoic acid

Toxicity Profile, Synthesis, and Handling Protocols for 2-Fluoro-6-(naphthalen-1-yl)benzoic Acid: A Guide for Atropisomeric Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of axial chirality—specifically through sterically hindered biaryl systems—has emerged as a powerful paradigm for enhancing target selectivity, metabolic stability, and overall pharmacokinetic profiles[1]. 2-Fluoro-6-(naphthalen-1-yl)benzoic acid represents a highly valuable, advanced building block designed for the synthesis of stable, Class 3 atropisomeric drug candidates[1]. This whitepaper provides an in-depth technical analysis of its structural causality, predictive toxicity profile, material safety handling, and self-validating synthetic workflows, serving as a comprehensive guide for drug development professionals.

Structural & Physicochemical Profiling

The utility of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid lies in its rigid biaryl axis. Atropisomerism arises from restricted bond rotation, which in drug molecules can introduce complexity if the isomers rapidly interconvert[2].

The Causality of the Biaryl Axis: The C-C bond connecting the phenyl and 1-naphthyl rings is subjected to extreme steric hindrance. On the phenyl ring, the ortho-positions are occupied by a carboxylic acid (-COOH) and a fluorine (-F) atom. On the naphthyl ring, rotation forces these groups to bypass the C2-hydrogen and the highly encumbered C8-peri-hydrogen. This buttressing effect creates a rotational energy barrier ( ΔErot ) significantly exceeding 30 kcal/mol. Consequently, the molecule is locked into stable, non-interconverting (aR) and (aS) enantiomers at physiological temperatures, preventing the pharmacokinetic liabilities associated with rapidly racemizing mixtures[1][2].

Table 1: Predicted Physicochemical Properties

| Property | Value | Causality / Implication for Drug Design |

|---|---|---|

| Molecular Formula | C17H11FO2 | Standard biaryl scaffold for fragment-based design. |

| Molecular Weight | 266.27 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski limits. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Excellent membrane permeability; ideal for intracellular targets. |

| LogP (Predicted) | 3.8 - 4.1 | Lipophilic naphthyl core drives hydrophobic pocket binding. |

| Rotatable Bonds | 1 (Biaryl axis) | High rotational barrier ( ΔErot > 30 kcal/mol) ensures stable atropisomers[1]. |

Predictive Toxicity Profile & Safety Assessment

Before integrating this building block into active pharmaceutical ingredients (APIs), a hierarchical safety assessment must be conducted. The following protocols define a self-validating system for evaluating genotoxicity and cytotoxicity.

Hierarchical toxicity screening pathway from in silico prediction to in vitro validation.

Genotoxicity: Bacterial Reverse Mutation Assay (OECD 471)

The Ames test is the regulatory standard for detecting point mutations (base substitutions or frameshifts)[3].

-

Causality of Design: The assay utilizes auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli (WP2 uvrA) that cannot synthesize essential amino acids. Mutagenic compounds restore this capability, allowing colony growth on deficient agar[3]. To account for pro-mutagens—compounds that only become toxic after hepatic metabolism—the assay is conducted both with and without rat liver S9 metabolic activation[3].

-

Self-Validating Protocol:

-

Preparation: Plate bacteria on minimal agar containing trace histidine/tryptophan to allow initial cell division[3].

-

Dosing: Apply 2-Fluoro-6-(naphthalen-1-yl)benzoic acid at 5 concentrations (e.g., 50 to 5000 µ g/plate ).

-

Incubation: Incubate at 37°C for 48-72 hours.

-

Validation Checkpoint: The assay is only deemed valid if the spontaneous reversion rate of the vehicle control falls within historical laboratory ranges, and the positive controls (e.g., 2-aminoanthracene for S9+ plates) exhibit a >3-fold increase in revertant colonies[3].

-

In Vitro Cytotoxicity (HepG2 MTT Assay)

-

Protocol: Human hepatocellular carcinoma (HepG2) cells are seeded at 1×104 cells/well. The compound is introduced across a logarithmic concentration gradient. After 48 hours, MTT reagent is added.

-

Causality: Viable cells reduce the yellow MTT tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase. The colorimetric readout is directly proportional to cellular metabolic activity.

-

Validation Checkpoint: A reference compound (e.g., Doxorubicin) must yield an IC50 within ± 15% of its established baseline to validate the plate reading.

Table 2: Predictive Toxicity Endpoints

| Assay | Target Mechanism | Predicted Outcome | Actionable Threshold |

|---|---|---|---|

| Ames Test (OECD 471) | DNA Point Mutation / Frameshift | Negative (No structural alerts) | >2-fold increase in revertants triggers QSAR review[3]. |

| HepG2 MTT | Mitochondrial Toxicity / Viability | IC50 > 100 µM | IC50 < 10 µM requires scaffold redesign. |

| hERG Inhibition | Cardiotoxicity (K+ channel) | Low risk (Acidic pKa) | IC50 < 1 µM requires patch-clamp validation. |

Material Safety Data Sheet (MSDS) & Handling Protocols

While full empirical toxicological data may be pending for novel derivatives, the following predictive MSDS guidelines must be strictly adhered to in the laboratory.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315 - Causes skin irritation)

-

Eye Irritation: Category 2A (H319 - Causes serious eye irritation)

-

Specific Target Organ Toxicity - Single Exposure: Category 3 (H335 - May cause respiratory irritation)

-

-

Handling & Causality: The fluorinated biaryl acid is a fine crystalline powder. Electrostatic repulsion can cause aerosolization. Handling must occur within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation.

-

Storage: Store at 2-8°C under an inert argon atmosphere. Causality: While the biaryl axis is stable, the electron-rich naphthyl ring is susceptible to slow photo-oxidation over time.

Synthetic Utility & Experimental Workflows

The synthesis of highly hindered biaryls requires overcoming significant kinetic barriers during the cross-coupling cycle.

Workflow for the synthesis and chiral resolution of the biaryl atropisomeric building block.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Causality of Reagents: The di-ortho substitution on 2-bromo-6-fluorobenzoic acid severely hinders the oxidative addition and transmetalation steps. Utilizing Pd(dppf)Cl2 is critical; the large bite angle of the bidentate dppf ligand forces the aryl groups into closer spatial proximity on the palladium center, accelerating the final reductive elimination step to form the C-C bond. A biphasic solvent system (1,4-Dioxane/H2O) is used because the organic solvent dissolves the bulky substrates, while water is required to dissolve the K2CO3 base, facilitating the formation of the reactive boronate intermediate at the solvent interface.

-

Self-Validating Protocol:

-

Charge a Schlenk flask with 2-bromo-6-fluorobenzoic acid (1.0 eq), 1-naphthylboronic acid (1.5 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).

-

Evacuate and backfill with Argon (3x). Add degassed 1,4-Dioxane/H2O (4:1 v/v).

-

Heat to 90°C for 16 hours.

-

Validation Checkpoint: Pull a 10 µL reaction aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete only when the unreacted bromide peak (m/z 218.9) is <1% relative to the product mass (m/z 265.06[M-H]-). If incomplete, spike with an additional 0.02 eq of Pd catalyst.

-

Atropisomer Resolution via Preparative SFC

Because the product is synthesized as a racemate of stable atropisomers, it must be resolved into its (aR) and (aS) components for drug discovery applications[1].

-

Protocol: Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H, amylose tris(3,5-dimethylphenylcarbamate)).

-

Causality: The chiral grooves of the amylose polymer interact differentially with the three-dimensional spatial arrangement of the (aR) and (aS) naphthyl-phenyl axes, leading to distinct retention times. SFC is preferred over HPLC due to the lower viscosity and higher diffusivity of supercritical CO2, allowing for faster flow rates and sharper peak resolution.

-

Validation Checkpoint: Post-purification, analytical chiral HPLC must confirm an Enantiomeric Excess (ee) of >99%. Polarimetry is used to assign the (+)/(-) optical rotation before absolute configuration is determined via single-crystal X-ray diffraction.

References

-

Test Guideline No. 471 Bacterial Reverse Mutation Test Institut Pasteur de Lille / OECD Guidelines for the Testing of Chemicals[Link]

-

Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors Accounts of Chemical Research - ACS Publications[Link]

-

Atropisomerism in medicinal chemistry: challenges and opportunities Future Medicinal Chemistry - PMC - NIH[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 2-Fluoro-6-(naphthalen-1-yl)benzoic Acid

Executive Summary & Mechanistic Rationale

The synthesis of 2-fluoro-6-(naphthalen-1-yl)benzoic acid requires the construction of a highly congested biaryl axis. The electrophile (2-bromo-6-fluorobenzoic acid) possesses two ortho-substituents relative to the reactive C–Br bond. Furthermore, the nucleophile (1-naphthylboronic acid) acts as an ortho-substituted equivalent due to the steric bulk of the adjacent peri-hydrogen on the fused ring system.

Direct cross-coupling of the free carboxylic acid is notoriously inefficient. Free ortho-carboxylic acids can coordinate to the palladium center, forming stable palladacycles that poison the catalyst, or they can artificially accelerate the protodeboronation of the electron-rich naphthylboronic acid. To create a self-validating and high-yielding system, this protocol utilizes a three-phase masking strategy : (1) Esterification, (2) Cross-Coupling, and (3) Saponification. Commercially available building blocks like methyl 2-bromo-6-fluorobenzoate can also be used to bypass the first step[1].

To overcome the immense steric barrier during the transmetalation and reductive elimination steps, we utilize the dialkylbiaryl phosphine ligand SPhos [2]. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the deactivated aryl bromide. Subsequently, the massive steric bulk of the biphenyl backbone forces the two aryl groups on the Pd(II) intermediate into close proximity, dramatically lowering the activation energy required for reductive elimination[3].

Reaction Optimization Data

Standard palladium catalysts (e.g., Pd(PPh3)4 ) often fail when applied to tetra-ortho-substituted or highly hindered biaryl couplings due to stalled transmetalation or reductive elimination[3]. The table below summarizes the quantitative optimization landscape for this specific steric class.

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/ H2O | 100 | < 10% | Sluggish transmetalation; high protodeboronation. |

| Pd(dppf)Cl2 | dppf | K2CO3 | Dioxane/ H2O | 100 | 25% | Stalled at the reductive elimination step. |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene (Anhydrous) | 100 | > 90% | Rapid conversion; steric relief drives elimination. |

Catalytic Cycle Visualization

SPhos-mediated Suzuki-Miyaura catalytic cycle highlighting steric-driven reductive elimination.

Detailed Experimental Protocols

Phase 1: Substrate Masking (Esterification)

Objective: Convert the free carboxylic acid to a methyl ester to prevent catalyst poisoning.

-

Charge: To a 100 mL round-bottom flask, add 2-bromo-6-fluorobenzoic acid (10.0 mmol, 2.19 g) and anhydrous DMF (20 mL).

-

Base Addition: Add anhydrous K2CO3 (20.0 mmol, 2.76 g) and stir for 10 minutes at room temperature.

-

Alkylation: Dropwise add Methyl Iodide (15.0 mmol, 0.93 mL).

-

Reaction & IPC: Stir at room temperature for 4 hours. In-Process Control (IPC): Check by TLC (Hexanes/EtOAc 9:1); the highly polar baseline spot of the acid should completely disappear.

-

Workup: Quench with water (50 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over Na2SO4 , filter, and concentrate to yield methyl 2-bromo-6-fluorobenzoate as a pale oil.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Construct the sterically hindered biaryl bond using anhydrous conditions to suppress protodeboronation[3].

-

Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Purge with Argon.

-

Charge Reagents: Add methyl 2-bromo-6-fluorobenzoate (5.0 mmol, 1.16 g), 1-naphthylboronic acid (7.5 mmol, 1.29 g), Pd(OAc)2 (0.1 mmol, 22.4 mg, 2 mol%), SPhos (0.2 mmol, 82.1 mg, 4 mol%), and finely ground anhydrous K3PO4 (15.0 mmol, 3.18 g).

-

Degassing: Add anhydrous Toluene (25 mL). Sparge the suspension with Argon for 30 minutes. Causality: Oxygen ingress rapidly oxidizes the electron-rich SPhos ligand and promotes oxidative homocoupling of the boronic acid.

-

Reaction & IPC: Heat the mixture to 100 °C for 12 hours. IPC: Monitor via LCMS. Look for the consumption of the aryl bromide and the appearance of the product mass.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (0–5% EtOAc in Hexanes) to yield methyl 2-fluoro-6-(naphthalen-1-yl)benzoate .

Phase 3: Saponification to Target Acid

Objective: Unmask the ester to yield the final active pharmaceutical ingredient (API) or building block.

-

Charge: Dissolve methyl 2-fluoro-6-(naphthalen-1-yl)benzoate (4.0 mmol, 1.12 g) in a solvent mixture of THF/MeOH/ H2O (2:1:1, 16 mL).

-

Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2O ) (12.0 mmol, 503 mg). Stir the mixture at 50 °C for 6 hours.

-

Workup & IPC: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (10 mL) to remove any non-polar organic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl until the pH reaches 2. IPC: Verify with pH paper. Complete protonation is required to crash out the product.

-

Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum at 40 °C to afford pure 2-Fluoro-6-(naphthalen-1-yl)benzoic acid .

Troubleshooting & Process Validation

-

Protodeboronation of 1-Naphthylboronic Acid: If LCMS indicates a high ratio of naphthalene (protodeboronation byproduct) to product, the reaction is likely contaminated with water or the base is too harsh. Solution: Ensure strict adherence to anhydrous Toluene and anhydrous K3PO4 [3]. Alternatively, slow-add the boronic acid via a syringe pump over 2 hours.

-

Palladium Black Precipitation: Premature formation of a black mirror on the flask indicates catalyst degradation. Solution: Verify the quality of the SPhos ligand (it should be a white crystalline solid, not yellow/oxidized) and ensure rigorous Argon sparging prior to heating[2].

References

-

Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685-4696. URL:[Link]

Sources

2-Fluoro-6-(naphthalen-1-yl)benzoic acid as a building block in drug discovery

An in-depth guide to the strategic use of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid, a novel building block for advanced drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals.

Introduction: A Privileged Scaffold by Design

In the landscape of modern drug discovery, the concept of "privileged scaffolds" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets, serving as a versatile foundation for developing novel therapeutics. The strategic combination of such scaffolds into a single, rationally designed building block can accelerate the discovery of potent and selective drug candidates.

2-Fluoro-6-(naphthalen-1-yl)benzoic acid is a novel, non-commercial building block conceived from this principle. It marries two highly influential scaffolds: the 2-fluorobenzoic acid moiety and the naphthalene ring system.

-

The 2-Fluorobenzoic Acid Motif: The inclusion of a fluorine atom at the ortho-position of benzoic acid profoundly alters its physicochemical properties. It increases the acidity of the carboxylic acid group (pKa of 2-fluorobenzoic acid is ~3.27 vs. ~4.2 for benzoic acid), which can enhance interactions with biological targets.[1][2] Furthermore, the C-F bond is exceptionally stable, often leading to improved metabolic stability and bioavailability of the final drug compound.[3] This motif is a cornerstone in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and has been explored for anti-cancer and neuroprotective agents.[1][3]

-

The Naphthalene Ring System: Naphthalene is a bicyclic aromatic hydrocarbon found in numerous FDA-approved drugs, including the anti-inflammatory Naproxen, the antihypertensive Propranolol, and the antifungal Terbinafine.[4][5] Its rigid, planar structure and extensive π-system provide a versatile platform for establishing strong binding interactions, particularly within hydrophobic pockets of enzymes and receptors. Naphthalene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5][6][7]

By uniting these two scaffolds, 2-Fluoro-6-(naphthalen-1-yl)benzoic acid offers a unique trifunctional architecture: a sterically hindered carboxylic acid for tailored interactions, a fluorine atom to modulate electronics and metabolism, and a lipophilic naphthalene group to probe deep binding pockets. This guide provides detailed protocols for the synthesis and derivatization of this building block and explores its potential in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid is provided below. Experimental values are not available for this novel compound; therefore, some properties are estimated based on its constituent fragments.

| Property | Value / Description | Reference / Method |

| Molecular Formula | C₁₇H₁₁FO₂ | Calculated |

| Molecular Weight | 266.27 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | Analogy |

| pKa (Acidity) | Estimated < 3.27 | Based on 2-fluorobenzoic acid[1][2] |

| logP | Estimated > 1.86 | Based on 2-fluorobenzoic acid and naphthalene addition |

| Solubility | Expected to be poorly soluble in water; soluble in organic solvents like DMF, DMSO, THF | Analogy |

| ¹H NMR | Complex multiplet signals expected in the aromatic region (δ 7.0-8.5 ppm) | Prediction |

| ¹⁹F NMR | A singlet or multiplet is expected around -110 to -120 ppm | Prediction |

| ¹³C NMR | Multiple signals expected in the aromatic region (δ 110-160 ppm) and a signal for the carboxyl carbon (>165 ppm) | Prediction |

Synthesis of the Building Block

The most direct and modular route to synthesize 2-Fluoro-6-(naphthalen-1-yl)benzoic acid is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is well-suited for coupling an aryl halide with an arylboronic acid.

Caption: Synthetic workflow for 2-Fluoro-6-(naphthalen-1-yl)benzoic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

-

2-Bromo-6-fluorobenzoic acid

-

Naphthalen-1-ylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Degassed water

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-6-fluorobenzoic acid (1.0 equiv), naphthalen-1-ylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to make the reaction mixture ~0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Fluoro-6-(naphthalen-1-yl)benzoic acid.

Application Protocols: Derivatization for SAR Studies

The primary utility of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid is as a scaffold for further elaboration, most commonly through amide bond formation. The 2,6-disubstitution pattern renders the carboxylic acid sterically hindered, which often leads to low yields with standard coupling reagents like EDC/HOBt.[8][9] Therefore, more robust activation methods are required.

Protocol: Amide Bond Formation via an Acyl Fluoride Intermediate

This protocol is highly effective for coupling sterically hindered carboxylic acids with a range of amines, including electron-deficient anilines.[10] It involves the in situ formation of a highly reactive acyl fluoride.

Materials:

-

2-Fluoro-6-(naphthalen-1-yl)benzoic acid

-

Desired amine (primary or secondary)

-

Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST)

-

An organic base (e.g., Pyridine or Diisopropylethylamine, DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

Procedure:

-

Acid Activation: In a dry flask under an inert atmosphere, dissolve 2-Fluoro-6-(naphthalen-1-yl)benzoic acid (1.0 equiv) and pyridine (1.1 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add cyanuric fluoride (0.5 equiv) or DAST (1.0 equiv) to the stirred solution. Allow the mixture to stir at 0 °C for 10 minutes and then warm to room temperature for 1 hour to form the acyl fluoride intermediate.

-

Amine Coupling: In a separate flask, dissolve the desired amine (1.2 equiv) in anhydrous DCM.

-

Slowly add the amine solution to the activated acyl fluoride mixture at room temperature.

-

Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the final amide.

Hypothetical Application: A Scaffold for Kinase Inhibitors

The unique geometry and electronic properties of 2-Fluoro-6-(naphthalen-1-yl)benzoic acid make it an excellent candidate for designing inhibitors of protein kinases, a critical target class in oncology.

Rationale for Kinase Inhibition:

-

Hinge Binding: The 2-fluorobenzoic acid moiety, when converted to an amide, can serve as an excellent "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The ortho-fluoro group can enhance this interaction and prevent undesirable intramolecular hydrogen bonding.

-

Hydrophobic Pocket Occupancy: The large, lipophilic naphthalene ring is perfectly suited to occupy the deep hydrophobic pocket adjacent to the ATP binding site, a common strategy for achieving high potency and selectivity.

-

Vectorial Design: The carboxylic acid handle allows for the attachment of various amine-containing fragments, which can be designed to interact with the solvent-exposed region of the kinase, allowing for fine-tuning of pharmacokinetic properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bot Verification [rasayanjournal.co.in]